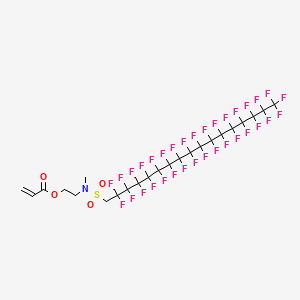
2-Propenoic acid, 2-(methyl((2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulfonyl)amino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate is a complex organic compound with the molecular formula C23H12F33NO4S . It is known for its unique structure, which includes a long perfluorinated chain, making it highly hydrophobic and chemically stable . This compound is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanesulfonyl chloride with N-methylaminoethyl acrylate . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is typically performed at room temperature under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate undergoes various types of chemical reactions, including substitution , addition , and polymerization reactions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Addition Reactions: The compound can undergo addition reactions with alkenes or alkynes in the presence of catalysts such as palladium or nickel .
Polymerization Reactions: The acrylate group in the compound makes it suitable for polymerization reactions, which are typically carried out using radical initiators such as azobisisobutyronitrile (AIBN) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives , while polymerization reactions result in the formation of polyacrylates .
Applications De Recherche Scientifique
2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate is primarily based on its ability to form strong covalent bonds with other molecules through its acrylate group . This allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of highly stable polymers . The perfluorinated chain imparts hydrophobicity and chemical resistance to the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl methacrylate
- 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl butyl acrylate
Uniqueness
The uniqueness of 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate lies in its long perfluorinated chain , which provides exceptional hydrophobicity and chemical stability . This makes it particularly suitable for applications requiring high-performance materials .
Propriétés
Numéro CAS |
68758-56-5 |
|---|---|
Formule moléculaire |
C23H12F33NO4S |
Poids moléculaire |
1025.4 g/mol |
Nom IUPAC |
2-[methyl(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C23H12F33NO4S/c1-3-7(58)61-5-4-57(2)62(59,60)6-8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)16(40,41)17(42,43)18(44,45)19(46,47)20(48,49)21(50,51)22(52,53)23(54,55)56/h3H,1,4-6H2,2H3 |
Clé InChI |
KSRNSIIMBGIEPL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


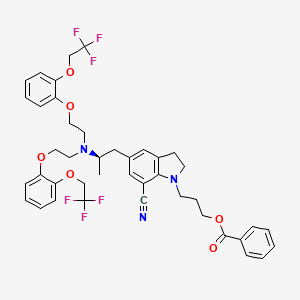
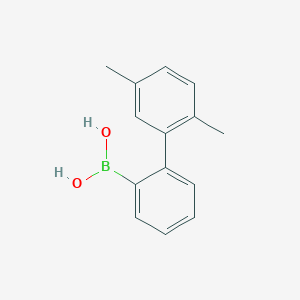
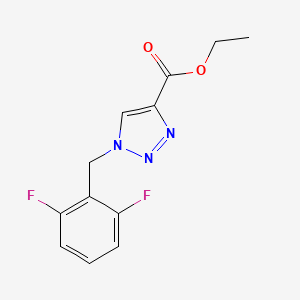
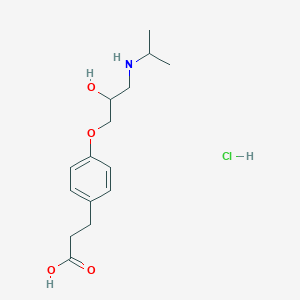
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)
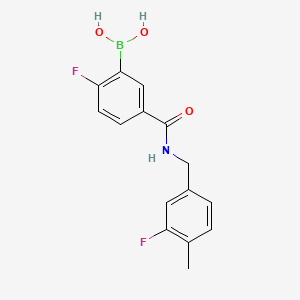
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
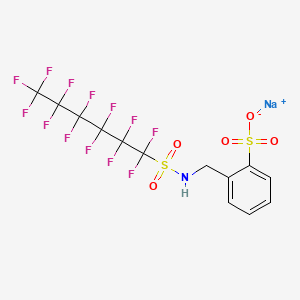
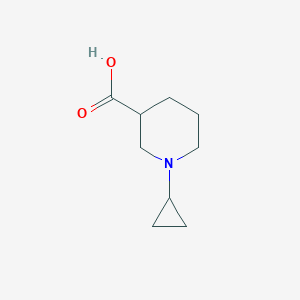
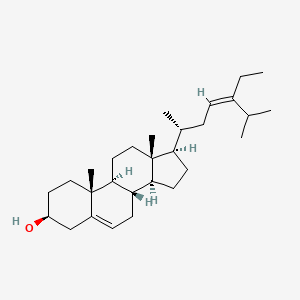
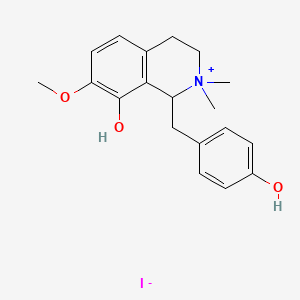
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)

![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
